molecular formula C10H6ClFN2 B1393099 2-Chloro-5-(2-fluorophenyl)pyrimidine CAS No. 1048338-45-9

2-Chloro-5-(2-fluorophenyl)pyrimidine

Cat. No. B1393099
M. Wt: 208.62 g/mol
InChI Key: ZTHDGOABMVTBFB-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 . It is a compound of interest in the field of chemistry due to its potential applications in various areas.


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2-fluorophenyl)pyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It is substituted at the 2nd position by a chlorine atom and at the 5th position by a 2-fluorophenyl group .

Scientific Research Applications

Chemistry and Synthesis of Fluorinated Pyrimidines

Fluorinated pyrimidines, including compounds like 2-Chloro-5-(2-fluorophenyl)pyrimidine, have garnered attention for their utility in cancer treatment and in the synthesis of nucleic acid analogs. The chemistry of these compounds involves intricate synthetic routes to incorporate fluorine, which can significantly alter their biological activity and pharmacokinetics. Gmeiner (2020) reviews the advancements in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines (FPs) in cancer therapy. The synthesis of these compounds, including methods for incorporating radioactive and stable isotopes, enables detailed studies of their metabolism and biodistribution. This research also covers the preparation of RNA and DNA substituted with FPs for biophysical and mechanistic investigations, providing insights into how FPs affect nucleic acid structure and function (Gmeiner, 2020).

Anti-Cancer Applications

The application of fluorinated pyrimidines extends beyond synthesis and chemical interest, playing a crucial role in oncology. Pyrimidines like 2-Chloro-5-(2-fluorophenyl)pyrimidine form the backbone of several anti-cancer therapies due to their ability to interfere with nucleic acid synthesis, a critical process in tumor growth and proliferation. Ermens et al. (1986) discuss the effective use of a related compound, 5-Fluorouracil (5-FU), in treating rat leukemia, highlighting the potential for fluorinated pyrimidines in treating human myeloid leukemia. This study suggests that further exploration into the therapeutic application of fluorinated pyrimidines could reveal valuable treatments for various cancers (Ermens et al., 1986).

Optoelectronic Materials

Fluorinated pyrimidines also find applications in the field of optoelectronic materials, as their electronic properties can be finely tuned for use in devices like organic light-emitting diodes (OLEDs) and photoelectric conversion elements. Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives, including fluorinated pyrimidines, in electronic devices. The incorporation of such compounds into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials, demonstrating the versatility of fluorinated pyrimidines beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

2-chloro-5-(2-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDGOABMVTBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluorophenyl)pyrimidine

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium(0) (2.06 g, 1.79 mmol, 0.1 eq) and caesium carbonate (17.4 g, 53.69 mmol, 2.0 eq) were added under an argon atmosphere to a stirred solution of 5-bromo-2-chloropyrimidine (2.5 g, 17.86 mmol, 1 eq) and (2-fluorophenyl)boronic acid (3.45 g, 17.86 mmol, 1.0 eq) in 1,4-dioxane/water (30 mL, 4:1) at room temperature. The mixture was heated to 90° C., stirred for 3 h and then cooled to room temperature. The mixture was diluted with ethyl acetate (10 mL), washed with water, and dried over sodium sulfate. The solvents were removed in vacuo and the residue was purified by column chromatography [silica gel 100-200 mesh, ethyl acetate/petrolether 1:19]. Yield: 2.0 g (53% of theory)
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.06 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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